molecular formula C11H18N2 B1526817 (2-Amino-1-phenylpropyl)dimethylamine CAS No. 104177-54-0

(2-Amino-1-phenylpropyl)dimethylamine

Cat. No.: B1526817
CAS No.: 104177-54-0
M. Wt: 178.27 g/mol
InChI Key: LMTBPLOIFJDYEV-UHFFFAOYSA-N
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Description

“(2-Amino-1-phenylpropyl)dimethylamine” is an organic compound with the molecular formula C11H18N2 . It has a molecular weight of 178.28 .


Molecular Structure Analysis

The IUPAC name of “this compound” is N1,N~1~-dimethyl-1-phenyl-1,2-propanediamine . The InChI code is 1S/C11H18N2/c1-9(12)11(13(2)3)10-7-5-4-6-8-10/h4-9,11H,12H2,1-3H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature .

Scientific Research Applications

Biochemical Analysis Techniques

A study detailed a method for N-terminal sequence analysis of polypeptides at subnanomole sensitivity, utilizing dimethylaminoazobenzene isothiocyanate/phenyl isothiocyanate for degradation of polypeptides. This technique is crucial for determining the sequence of peptides and proteins with minimal material, showcasing the application of dimethylamine derivatives in biochemical analysis (J. Chang, 1981).

Drug Discovery and Development

Research on 4-aryl-4H-chromenes identified potent apoptosis inducers, including compounds with a dimethylamino group, showcasing their potential in developing anticancer agents. This discovery underlines the significance of dimethylamine derivatives in medical research and drug development (William E. Kemnitzer et al., 2004).

Chemical Synthesis and Catalysis

A study explored the semi-rational engineering of a carbonyl reductase for the enantioselective reduction of β-amino ketones, highlighting the importance of dimethylamine derivatives in synthesizing key intermediates for antidepressants. This research illustrates the role of such compounds in enabling precise chemical transformations (Dalong Zhang et al., 2015).

Photophysics and Molecular Logic Switches

Investigations into the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline revealed potential applications in developing molecular logic switches. This study indicates the utility of dimethylamine derivatives in the field of molecular electronics and photonics (T. Uchacz et al., 2016).

Microarray Technologies

Research on Dansyl, a fluorescent photoprotecting group, demonstrated its application in microarray technologies. The study showcased how Dansyl derivatives could serve as photoprotecting groups to create pre-structured surfaces for highly reproducible microarray production, highlighting the versatility of dimethylamine derivatives in biotechnological applications (Christian Heise et al., 2012).

Safety and Hazards

“(2-Amino-1-phenylpropyl)dimethylamine” is classified as a dangerous substance. It is highly flammable and toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

1-N,1-N-dimethyl-1-phenylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(12)11(13(2)3)10-7-5-4-6-8-10/h4-9,11H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTBPLOIFJDYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)N(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104177-54-0
Record name (2-amino-1-phenylpropyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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